Cas no 93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione)

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione structure
93239-37-3 structure
Product Name:(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
CAS No:93239-37-3
MF:C24H30O5
MW:398.492007732391
CID:814857
Update Time:2023-11-22

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-6-methyl-, (6a)-
    • (6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
    • Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-6α-methyl-, 21-acetate (6CI, 7CI)
    • NSC 86007
    • (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
    • Inchi: 1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1
    • InChI Key: SGOCZEFVBBHDQY-ARVFGIOISA-N
    • SMILES: C[C@@]12[C@@](O)(C(=O)COC(=O)C)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)C1=CC2)=O

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A167600-50mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
50mg
$ 81.00 2023-09-09
TRC
A167600-100mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
100mg
$ 125.00 2023-04-19
TRC
A167600-250mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
250mg
$ 265.00 2023-09-09
TRC
A167600-500mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
500mg
$ 487.00 2023-04-19
TRC
A167600-1g
(6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
1g
$ 780.00 2022-06-08
TRC
A167600-2.5g
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
2.5g
$ 2014.00 2023-04-19
TRC
A167600-1000mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
1g
$ 939.00 2023-04-19
A2B Chem LLC
AD02602-50mg
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
93239-37-3
50mg
$199.00 2024-07-18
A2B Chem LLC
AD02602-250mg
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
93239-37-3
250mg
$374.00 2024-07-18

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Reference
Preparation of non-hormonal steroid modulators of NF-κβ for treatment of diseases
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C
Reference
Non-hormonal steroid modulators of NF-κB for treatment of disease
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Solvents: 1,4-Dioxane ;  3 h, -60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Method for preparation of Δ9(11)-steroid compound
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Reference
Preparation of non-hormonal steroids as modulators of NF-κB for the treatment of disease
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Non-hormonal steroid modulators of nf-κb for treatment of disease
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sulfur dioxide Catalysts: 4-(Dimethylamino)pyridine Solvents: 2-Methylpyridine ;  -10 °C; 30 min, -10 °C
Reference
Preparing method and application of 9,11-double bond steroidal compound
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Pyridine ;  30 min, 0 - 5 °C
1.2 Reagents: Sulfur dioxide ;  0 - 5 °C
Reference
Synthesis of 6α-methyl-11,17α,21-trihydroxy-9α-fluoro-1,4-pregnadiene-3,20-dione as a key intermediate for fluoromethalone
He, Xin; Zhang, Ting-jian; Liang, Jing-wei; Yang, Su; Wu, Qing-xia; et al, Jingxi Huagong Zhongjianti, 2014, 44(5), 46-48

Production Method 8

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Reference
Preparation of non-hormonal steroid modulators of NF-κB for treatment of disease
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
6α-Methyl steroids
, Federal Republic of Germany, , ,

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.